1,3-Diethyl-8-phenylxanthine
Overview
Description
Synthesis Analysis
The synthesis of 1,3-Diethyl-8-phenylxanthine derivatives and related compounds often involves complex organic reactions. For instance, Zvilichovsky et al. (1982) described the synthesis of 7-hydroxy-8-phenylxanthine and its derivatives through ring closure of 6-amino-5-nitrosouracil with various benzaldehydes, followed by disproportionation reactions that also yield derivatives of 8-phenylxanthine and 6-amino-5-nitrosouracil. The synthesis approaches highlight the intricate methodologies required to create specific xanthine derivatives with desired functional groups for further study and application (Zvilichovsky, Garbi, & Nemes, 1982).
Molecular Structure Analysis
The molecular structure of 1,3-Diethyl-8-phenylxanthine is characterized by the presence of a xanthine core, which is a purine base analog, modified by ethyl groups at positions 1 and 3, and a phenyl group at position 8. This structural configuration is crucial for its binding affinity and specificity towards adenosine receptors. The binding kinetics and receptor affinity are significantly influenced by these structural elements, as demonstrated in studies by Bruns, Daly, & Snyder (1980) and Jacobson et al. (1986), where binding affinities to A1 and A2 adenosine receptors were explored (Bruns, Daly, & Snyder, 1980); (Jacobson, UKENAt, Kirk, & Dalyt, 1986).
Chemical Reactions and Properties
1,3-Diethyl-8-phenylxanthine participates in various chemical reactions due to its functional groups. For instance, methylation reactions of phenylpurine derivatives have been studied to understand the reactivity of different positions on the xanthine molecule. Neiman et al. (1971) explored the methylation of 6-methylthio-8-phenylpurines, indicating the selective reactivity of the compound's nitrogen atoms under specific conditions (Neiman, Bergmann, Lichtenberg, & Deutsch, 1971).
Scientific Research Applications
Antagonists for A1 and A2 Adenosine Receptors : These compounds, including variants like 1,3-dialkyl-8-(p-sulfophenyl)xanthines, have been identified as potent and selective antagonists for A1 and A2 adenosine receptors. Their potential applications include the treatment of neuropathic pain and fibromyalgia (Daly et al., 1985).
Receptor Probes and Radioiodinated Ligands : Functionalized congeners of these xanthines, like 1,3-dipropyl-8-phenylxanthine, have shown high potencies as antagonists at A2 adenosine receptors, with selectivity also noted at A1 receptors. These properties make them useful as receptor probes and in radioiodinated forms for research purposes (Ukena et al., 1986).
Potential for Subtype-Selective Blockade of Adenosine Receptors : Xanthine derivatives with 8-phenyl substituents exhibit potential for subtype-selective blockade of adenosine receptors, which could be leveraged for targeted therapeutic interventions (Schwabe et al., 1985).
Antithrombotic and Anti-Phosphodiesterase (PDE) Activities : Certain derivatives, such as 8-[4-[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]- 1,3-diethylxanthine, show potential for antithrombotic applications and as PDE inhibitors (Jacobson et al., 1987).
Radioligand Applications : Compounds like [3H]XAC exhibit higher affinity and specificity compared to other derivatives, making them promising radioligands for adenosine receptors (Jacobson et al., 1986).
Pharmaceutical Crystal Morphology Studies : Research on the morphologies of pharmaceutical crystals, such as 1,3-di(cyclopropylmethyl)-8-aminoxanthine polymorphs, has been conducted to assess their stabilities and compare theoretical methods' ability to reproduce experimental morphologies (Coombes et al., 2002).
Coronary Blood Flow Regulation : Methylxanthines like 8-SPT and DPX, which are potent A2 adenosine receptor antagonists, have been studied for their potential use in regulating coronary blood flow (Ramagopal et al., 1988).
Safety And Hazards
1,3-Diethyl-8-phenylxanthine is generally considered low in toxicity . However, as with any chemical compound, precautions should be taken during handling. It is essential to follow standard laboratory safety protocols.
Future Directions
Research on 1,3-Diethyl-8-phenylxanthine continues to explore its potential applications. Future directions may include:
- Investigating its role in neuroprotection or cognitive enhancement .
- Exploring its effects on other adenosine receptor subtypes.
- Developing derivatives with improved pharmacological properties.
properties
IUPAC Name |
1,3-diethyl-8-phenyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-3-18-13-11(14(20)19(4-2)15(18)21)16-12(17-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSWNSHUTPWCNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877797 | |
Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl-8-phenylxanthine | |
CAS RN |
75922-48-4 | |
Record name | 1,3-Diethyl-8-phenylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075922484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KCV39GKGL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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